methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate
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Overview
Description
methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with a molecular formula of C17H16N2O5S2 and a molecular weight of 392.44
Preparation Methods
The synthesis of methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to sulfonation and carbamation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and sulfonamide groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The furan and thiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide and carbamate groups can form hydrogen bonds and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate can be compared with similar compounds such as:
N-Methyl- (5-pyridin-4-ylthiophen-2-yl)methylamine: This compound shares the thiophene ring but has a pyridine ring instead of a furan ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different core structure but similar functional groups.
The uniqueness of this compound lies in its combination of furan, thiophene, sulfonamide, and carbamate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl N-[4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-17(20)19-13-4-6-15(7-5-13)26(21,22)18-10-14-9-12(11-25-14)16-3-2-8-24-16/h2-9,11,18H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLVNQKVSPCPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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